molecular formula C11H13BrF3N B8012251 (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine

(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine

Cat. No.: B8012251
M. Wt: 296.13 g/mol
InChI Key: GZFGHTBQBADOQD-UHFFFAOYSA-N
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Description

(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isopropylamine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzyl derivatives.

Scientific Research Applications

(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the isopropylamine moiety facilitates its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFGHTBQBADOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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